![molecular formula C18H13N3O2 B5603160 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide CAS No. 5882-96-2](/img/structure/B5603160.png)
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Overview
Description
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and a furan-2-carboxamide moiety at the 3-position.
Preparation Methods
The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with furan-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by column chromatography to obtain the desired compound .
Chemical Reactions Analysis
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan-2-carboxamide moiety can be replaced with other functional groups using appropriate nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide can be compared with other similar compounds such as:
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide: This compound has a thiophene ring instead of a furan ring, which can affect its biological activity and chemical reactivity.
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide: This compound has a propanamide moiety instead of a furan-2-carboxamide moiety, which can influence its pharmacokinetic properties and therapeutic potential.
Biological Activity
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 5882-96-2
- Molecular Formula : C18H13N3O2
- Molecular Weight : 303.3147 g/mol
The compound features an imidazo[1,2-a]pyridine moiety linked to a furan-2-carboxamide group, which is crucial for its biological activity. The presence of the phenyl group contributes to its interaction with various biological targets.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .
- Antimycobacterial Activity : Studies have indicated efficacy against Mycobacterium tuberculosis, positioning it as a candidate for anti-tubercular drug development .
- Antibacterial Properties : Preliminary investigations reveal that the compound has antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest promising antimicrobial potential .
Biological Activity Data
The following table summarizes the biological activities and relevant data associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on COX Inhibition : A study demonstrated that this compound effectively inhibits COX enzymes, reducing inflammatory markers in vitro. The results indicate a strong correlation between structural modifications and enhanced COX inhibition .
- Antimycobacterial Research : Another study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into its mechanism of action and potential as a therapeutic agent .
- Antibacterial Activity Assessment : Research on the antibacterial properties highlighted that this compound exhibits potent activity against several bacterial strains with low MIC values, suggesting its potential as a broad-spectrum antimicrobial agent .
Properties
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-18(14-9-6-12-23-14)20-17-16(13-7-2-1-3-8-13)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBPGPHBRCFZAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974336 | |
Record name | N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5882-96-2 | |
Record name | N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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